E3 ligase Ligand-Linker Conjugates 5

Catalog No.
S006857
CAS No.
M.F
C30H46ClN5O7S
M. Wt
656.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 5

Product Name

E3 ligase Ligand-Linker Conjugates 5

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C30H46ClN5O7S

Molecular Weight

656.2 g/mol

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Description

E3 ligase Ligand-Linker Conjugates 5 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 ligase Ligand-Linker Conjugates 5 (E3 Ligase Ligand-Linker Conjugate 5 can also be referred to as Thalidomide-5-O-CH2-COOH) are synthetic molecules designed for targeted protein degradation using a technique called Proteolysis Targeting Chimeras (PROTACs) [].

PROTAC Technology and E3 Ligase Ligand-Linker Conjugates 5

PROTACs are bifunctional molecules that consist of three key components:

  • E3 Ligase Ligand: This portion of the molecule binds to a specific E3 ligase enzyme, which is responsible for tagging proteins for degradation by the cell's proteasome machinery []. E3 Ligase Ligand-Linker Conjugates 5, in this case, act as Cereblon (CRBN) ligands, meaning they specifically bind to the CRBN E3 ligase [].
  • Linker: This spacer region connects the E3 ligase ligand and the target protein binding moiety. The linker plays a crucial role in optimizing the distance and flexibility between the two binding domains [].
  • Target Protein Binding Group: This region binds to the target protein that researchers want to degrade. E3 Ligase Ligand-Linker Conjugates 5 lack this component and serve as building blocks for the synthesis of complete PROTAC molecules targeting specific proteins of interest [].

E3 ligase Ligand-Linker Conjugates 5 is a specialized compound designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates a ligand that specifically binds to an E3 ubiquitin ligase with a linker that connects to a target protein. The primary function of E3 ligase Ligand-Linker Conjugates is to facilitate the ubiquitination and subsequent degradation of target proteins, which is crucial in regulating various cellular processes and has significant implications in therapeutic applications, particularly in cancer treatment and other diseases characterized by protein dysregulation.

E3 Ligase-Linker 5 functions as a key component in the PROTAC-mediated targeted protein degradation pathway. Here's a simplified breakdown []:

  • The PROTAC molecule, containing the E3 Ligase-Linker 5, binds to the target protein through its target protein ligand.
  • The linker facilitates the interaction between the target protein and the E3 ligase recruited by the E3 Ligase-Linker.
  • The E3 ligase transfers ubiquitin molecules onto the target protein, marking it for degradation.
  • The ubiquitinated target protein is then degraded by the cellular proteasome.
  • As with any new compound, potential safety hazards of E3 Ligase-Linker 5 itself haven't been extensively studied. However, some E3 ligase ligands used in PROTAC development can exhibit cytotoxicity []. Further research is needed to establish the safety profile of E3 Ligase-Linker 5 and related conjugates.

    The mechanism of action for E3 ligase Ligand-Linker Conjugates involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate itself. Upon binding, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the substrate protein. This reaction typically follows these steps:

    • Binding: The ligand of the conjugate binds to the E3 ligase.
    • Complex Formation: The linker facilitates the proximity of the target protein to the E3 ligase.
    • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
    • Degradation: The polyubiquitinated protein is recognized by the 26S proteasome for degradation.

    This process highlights the crucial role of E3 ligases in substrate selection and ubiquitin transfer efficiency, making them pivotal in targeted protein degradation strategies.

    E3 ligase Ligand-Linker Conjugates 5 exhibits significant biological activity by enabling targeted degradation of specific proteins involved in disease pathways. The ability to selectively degrade proteins linked to oncogenic processes or other pathological states allows for therapeutic interventions that can modulate cellular functions effectively. Studies have shown that compounds like this can reduce levels of overexpressed or malfunctioning proteins, potentially reversing disease phenotypes.

    The synthesis of E3 ligase Ligand-Linker Conjugates typically involves several key steps:

    • Ligand Synthesis: The ligand specific for the chosen E3 ligase is synthesized using standard organic chemistry techniques.
    • Linker Attachment: A suitable linker is chemically attached to the ligand. This linker must be optimized for length and flexibility to ensure effective interaction with both the E3 ligase and target protein.
    • Purification: The final conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and activity.

    Various synthetic routes may be employed depending on the specific ligand and linker used, with ongoing research aimed at optimizing these methods for better yields and efficiency.

    E3 Ligase Ligand-Linker Conjugate 4Utilizes VHL ligand; effective against BET proteinsCancer therapyE3 Ligase Ligand-Linker Conjugate 11Incorporates a PROTAC linker; versatile binding optionsBroad therapeutic potentialCereblon Ligand-Linker Conjugate 20Based on Thalidomide; targets various oncogenic proteinsOncology and immunology

    E3 ligase Ligand-Linker Conjugates 5 stands out due to its specific targeting capabilities and its role in advancing PROTAC technology, which allows for selective protein degradation that traditional small molecules cannot achieve.

    Interaction studies for E3 ligase Ligand-Linker Conjugates typically involve assessing binding affinities between the conjugate, E3 ligases, and target proteins using techniques such as:

    • Surface Plasmon Resonance (SPR): To measure real-time interactions.
    • Fluorescence Resonance Energy Transfer (FRET): To study proximity between molecules.
    • Co-immunoprecipitation: To confirm complex formation in cellular contexts.

    These studies help elucidate the effectiveness of conjugates in promoting targeted degradation through their interactions with biological molecules.

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    5

    Exact Mass

    655.2806477 g/mol

    Monoisotopic Mass

    655.2806477 g/mol

    Heavy Atom Count

    44

    Dates

    Modify: 2023-08-15

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